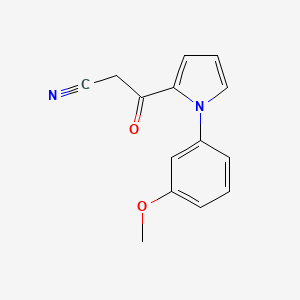

3-(1-(3-Methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile

CAS No.:

Cat. No.: VC15842688

Molecular Formula: C14H12N2O2

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12N2O2 |

|---|---|

| Molecular Weight | 240.26 g/mol |

| IUPAC Name | 3-[1-(3-methoxyphenyl)pyrrol-2-yl]-3-oxopropanenitrile |

| Standard InChI | InChI=1S/C14H12N2O2/c1-18-12-5-2-4-11(10-12)16-9-3-6-13(16)14(17)7-8-15/h2-6,9-10H,7H2,1H3 |

| Standard InChI Key | PARJOFUOVJDADR-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)N2C=CC=C2C(=O)CC#N |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Key Identifiers

-

Molecular Formula: C₁₄H₁₂N₂O₂

-

Molecular Weight: 240.26 g/mol

-

CAS Registry Number: 1403566-50-6

-

IUPAC Name: 3-[1-(3-methoxyphenyl)pyrrol-2-yl]-3-oxopropanenitrile

-

SMILES: COC1=CC=CC(=C1)N2C=CC=C2C(=O)CC#N

Structural Features

The molecule consists of a pyrrole ring substituted at the 1-position with a 3-methoxyphenyl group and at the 2-position with a β-ketonitrile moiety. The methoxy group on the phenyl ring enhances solubility in polar solvents, while the nitrile group participates in dipole-dipole interactions and hydrogen bonding . Computational studies suggest that the planar pyrrole ring and conjugated π-system contribute to its stability and reactivity in cycloaddition reactions .

Synthesis and Functionalization

Multicomponent Reactions (MCRs)

The compound’s β-ketonitrile moiety makes it a candidate for MCRs. For instance, 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (a structural analog) was used in a three-component reaction with aldehydes and pyrazol-5-amine to synthesize pyrido[2,3-d]pyrimidine hybrids . Similar reactivity is anticipated for the 3-methoxyphenyl variant, enabling access to polycyclic architectures .

Spectroscopic and Crystallographic Analysis

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at ~2220 cm⁻¹ (C≡N stretch) and ~1680 cm⁻¹ (C=O stretch) .

-

¹H NMR: Signals for methoxy protons at δ 3.8–3.9 ppm, pyrrole protons at δ 6.2–7.1 ppm, and nitrile-proximal methylene protons at δ 3.5–4.0 ppm .

Crystallographic Insights

While crystallographic data for this specific compound is unavailable, related structures such as 2-[(1-methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile exhibit planar geometries with intermolecular C–H···N interactions stabilizing supramolecular tapes . The methoxy group in 3-(1-(3-methoxyphenyl)-1H-pyrrol-2-yl)-3-oxopropanenitrile is expected to induce torsional strain, altering packing motifs compared to non-substituted analogs .

Applications in Organic Synthesis

Catalysis

Functionalized pyrrole nitriles serve as ligands in metal-organic frameworks (MOFs). For example, MIL-53(Al)-N(CH₂PO₃H₂)₂, derived from a similar nitrile-pyrrole precursor, demonstrated efficacy in synthesizing pyrazolo[3,4-b]pyridines via cooperative vinylogous anomeric oxidation . The methoxy group in the title compound could enhance Lewis acidity in analogous catalysts .

Medicinal Chemistry

Pyrido[2,3-d]pyrimidines synthesized from β-ketonitrile-pyrrole hybrids exhibit antimicrobial and anticancer activities . The 3-methoxyphenyl substituent may improve pharmacokinetic properties by modulating lipophilicity and target binding .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume